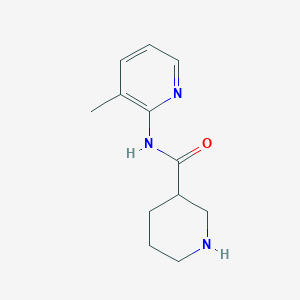
N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
Übersicht
Beschreibung
“N-(3-methylpyridin-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “N-(3-methylpyridin-2-yl)piperidine-3-carboxamide” is 1S/C12H17N3O/c1-9-4-2-7-14-11(9)15-12(16)10-5-3-6-13-8-10/h2,4,7,10,13H,3,5-6,8H2,1H3, (H,14,15,16) . This indicates that the molecule consists of a piperidine ring attached to a carboxamide group and a 3-methylpyridin-2-yl group .Physical And Chemical Properties Analysis
“N-(3-methylpyridin-2-yl)piperidine-3-carboxamide” is a powder at room temperature . It has a molecular weight of 219.29 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Piperidine derivatives, including N-(3-methylpyridin-2-yl)piperidine-3-carboxamide, are crucial in drug design and play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and alkaloids. Recent advances in synthesis methods have allowed for the creation of various piperidine derivatives, which have shown promise in pharmacological applications .
Anticancer Applications
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which include the structure of N-(3-methylpyridin-2-yl)piperidine-3-carboxamide, have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds have shown potential in targeting specific mutations associated with cancer .
Pain Management
The derivatives of N-(3-methylpyridin-2-yl)piperidine-3-carboxamide have been studied for their interaction with fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), which are enzymes involved in pain and inflammation. These compounds exhibit enantiomeric selectivity and binding modes that suggest they could be useful in the design of novel dual-action FAAH: COX inhibitors for pain relief .
Antiviral and Antimicrobial Activity
Piperidine derivatives are utilized in various ways as antiviral and antimicrobial agents. The structural flexibility and functionalization potential of N-(3-methylpyridin-2-yl)piperidine-3-carboxamide make it a candidate for developing new antiviral and antimicrobial drugs .
Neurodegenerative Diseases
Compounds containing the piperidine nucleus, such as N-(3-methylpyridin-2-yl)piperidine-3-carboxamide, are being explored for their therapeutic potential in neurodegenerative diseases. Their ability to inhibit enzymes like monoamine oxidase B, which is implicated in neurodegeneration, highlights their potential in treating conditions like Alzheimer’s disease .
Chemokine Receptor Antagonism
Piperidine derivatives have been designed as antagonists for chemokine receptors like C–C chemokine receptor type 3 (CCR3), which are involved in inflammatory responses. N-(3-methylpyridin-2-yl)piperidine-3-carboxamide’s structural properties may contribute to the development of potent CCR3 receptor antagonists .
Wirkmechanismus
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
N-(3-methylpyridin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-4-2-7-14-11(9)15-12(16)10-5-3-6-13-8-10/h2,4,7,10,13H,3,5-6,8H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSOLNKGNCPIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride](/img/structure/B1420045.png)
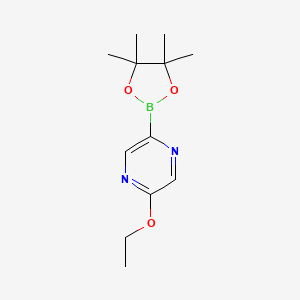
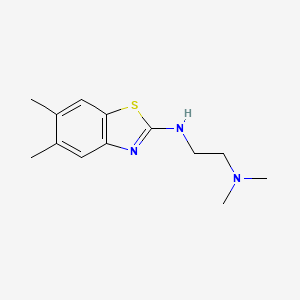

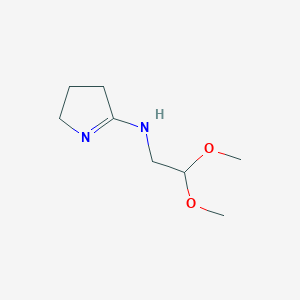
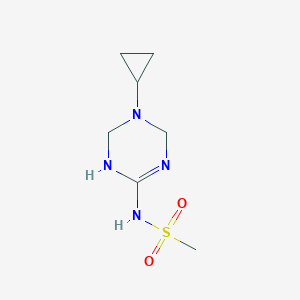

![N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1420056.png)
![tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1420057.png)

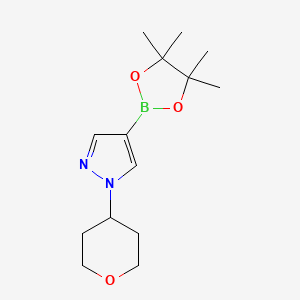


![6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1420067.png)